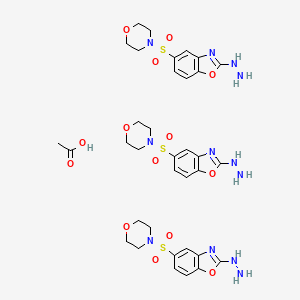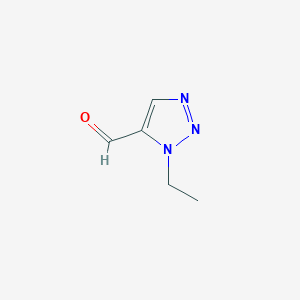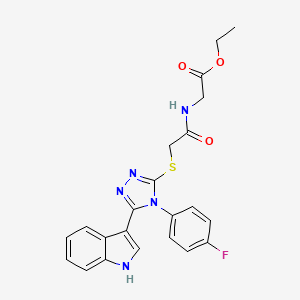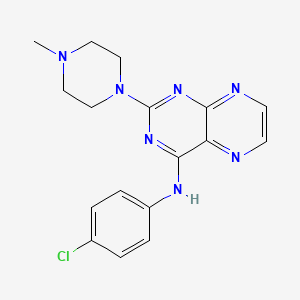
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid, also known as THMB, is a chemical compound that has been widely studied for its potential applications in scientific research. THMB is a fluorescent dye that has been used as a probe for the detection of metal ions, and has also been investigated for its potential use in cancer diagnosis and treatment. In
Applications De Recherche Scientifique
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has been widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its potential use in cancer diagnosis and treatment. Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves its ability to bind to metal ions and form a complex that emits fluorescence. In cancer cells, Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has been shown to have low toxicity and does not affect the viability of normal cells. In cancer cells, Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has been shown to induce apoptosis and inhibit cell proliferation. Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ability to selectively target cancer cells, and its low toxicity. However, Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.
Orientations Futures
Future research on Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid could focus on its potential use in cancer therapy, including its ability to target specific types of cancer cells and its potential for combination therapy with other cancer drugs. Other potential directions for research could include the development of new fluorescent probes based on Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid, and the investigation of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid's anti-inflammatory effects in various disease models.
Méthodes De Synthèse
The synthesis of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves the reaction of 2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole with acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
acetic acid;(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJIWXYNIMXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N12O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)